molecular formula C15H14ClNO2 B12729526 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-3-methylphenyl)-4,5,6,7-tetrahydro- CAS No. 39985-70-1

1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-3-methylphenyl)-4,5,6,7-tetrahydro-

Cat. No.: B12729526
CAS No.: 39985-70-1
M. Wt: 275.73 g/mol
InChI Key: ZTZQQQFYQXJQKY-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-3-methylphenyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the class of isoindoles This compound is characterized by the presence of a chloro-substituted phenyl group and a tetrahydroisoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-3-methylphenyl)-4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methylbenzaldehyde with a suitable amine, followed by cyclization to form the isoindole structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-3-methylphenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoindole derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-3-methylphenyl)-4,5,6,7-tetrahydro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-3-methylphenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole structures but different substituents.

    Phthalimides: Compounds with a similar dione structure but lacking the tetrahydroisoindole ring.

Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-3-methylphenyl)-4,5,6,7-tetrahydro- is unique due to the presence of both the chloro-substituted phenyl group and the tetrahydroisoindole dione structure

Properties

CAS No.

39985-70-1

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

2-(4-chloro-3-methylphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C15H14ClNO2/c1-9-8-10(6-7-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8H,2-5H2,1H3

InChI Key

ZTZQQQFYQXJQKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl

Origin of Product

United States

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